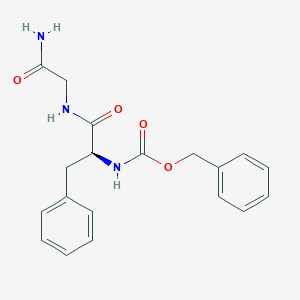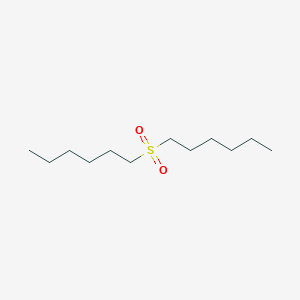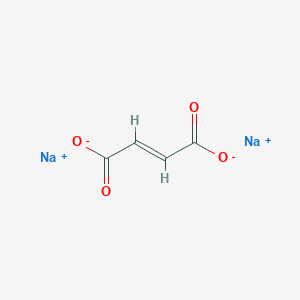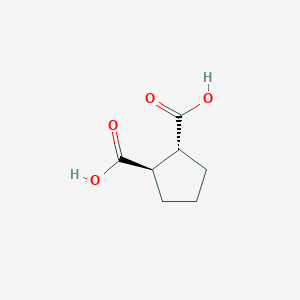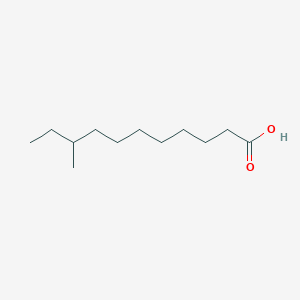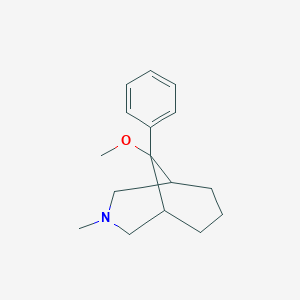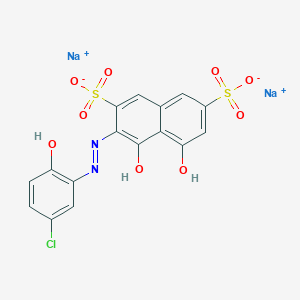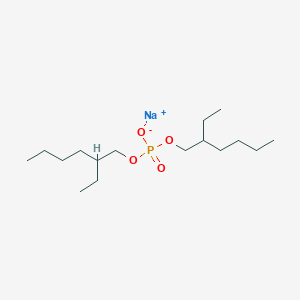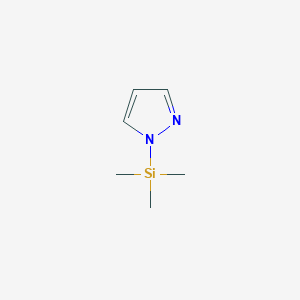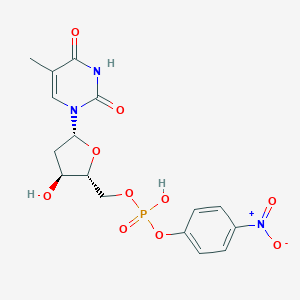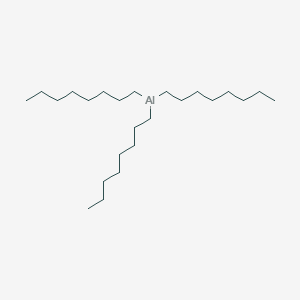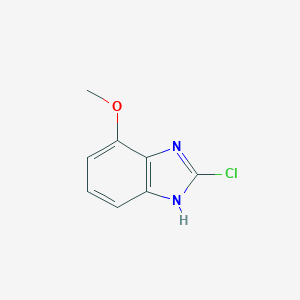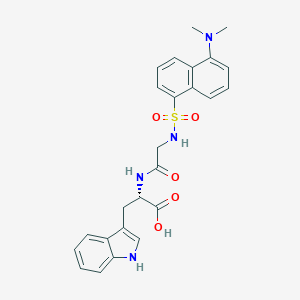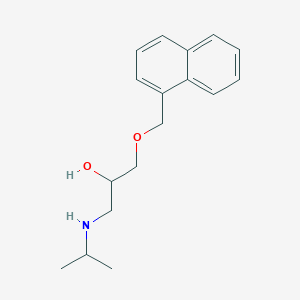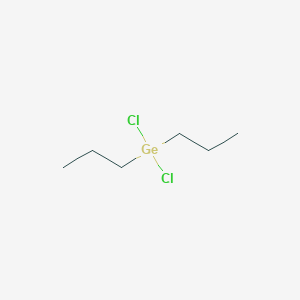
Dichloro(dipropyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(dipropyl)germane is a chemical compound that is used in scientific research due to its potential as a therapeutic agent. This compound belongs to the organogermanium family and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Dichloro(dipropyl)germane is not completely understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by modulating the immune system, which could be beneficial in the treatment of viral infections.
Biochemische Und Physiologische Effekte
Studies have shown that Dichloro(dipropyl)germane has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of cancer cells. It may also modulate the immune system by increasing the production of cytokines, which are important in the body's response to infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dichloro(dipropyl)germane in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, it has shown promising results in the treatment of cancer and viral infections. However, one limitation of using this compound is that its mechanism of action is not completely understood, which could limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on Dichloro(dipropyl)germane. One area of research could focus on further understanding its mechanism of action, which could lead to the development of more targeted therapies. Additionally, research could focus on its potential use in combination with other chemotherapeutic agents or immunotherapies. Finally, research could focus on the development of new synthesis methods that could improve the yield and purity of the compound.
Conclusion:
In conclusion, Dichloro(dipropyl)germane is a promising compound for scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties and may be useful in the treatment of viral infections. While its mechanism of action is not completely understood, further research could lead to the development of more targeted therapies.
Synthesemethoden
Dichloro(dipropyl)germane is synthesized by reacting dipropylgermanium dichloride with lithium aluminum hydride. This reaction results in the formation of the desired compound with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
Dichloro(dipropyl)germane has been studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in the treatment of breast cancer. Additionally, it has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
Eigenschaften
CAS-Nummer |
19088-86-9 |
|---|---|
Produktname |
Dichloro(dipropyl)germane |
Molekularformel |
C6H14Cl2Ge |
Molekulargewicht |
229.7 g/mol |
IUPAC-Name |
dichloro(dipropyl)germane |
InChI |
InChI=1S/C6H14Cl2Ge/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
CBWHQNKWTRONJJ-UHFFFAOYSA-N |
SMILES |
CCC[Ge](CCC)(Cl)Cl |
Kanonische SMILES |
CCC[Ge](CCC)(Cl)Cl |
Synonyme |
Dichlorodipropylgermane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



